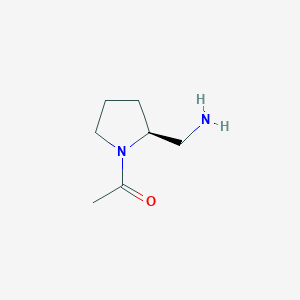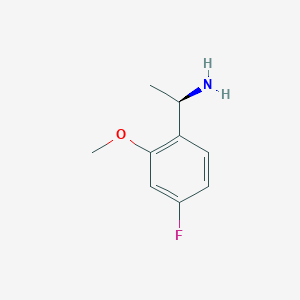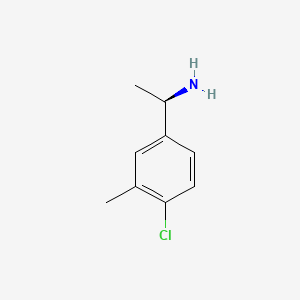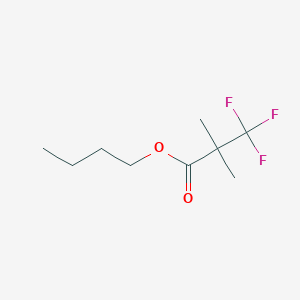
1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone
Übersicht
Beschreibung
1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone, also known as AEME, is a chemical compound with the molecular formula C7H14N2O. It is a white crystalline powder that is commonly used in scientific research to study its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body. 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase locomotor activity in animals and to have anxiogenic effects in some studies. 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone has also been shown to have potential as a treatment for depression and other mental health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone in lab experiments is its ability to selectively target dopamine and norepinephrine reuptake. This makes it a useful tool for studying the effects of these neurotransmitters on the body. However, 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone is a complex compound that requires specialized knowledge and equipment to synthesize and use in experiments. Additionally, the effects of 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone on the body can vary depending on the dose and method of administration.
Zukünftige Richtungen
There are many potential future directions for research on 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone. One area of interest is its potential use as a treatment for depression and other mental health conditions. 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone has also been studied for its potential use in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone.
Wissenschaftliche Forschungsanwendungen
1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is commonly used as a reagent in the synthesis of other chemical compounds and as a reference standard for analytical purposes. 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone has been studied for its potential use as a drug to treat various medical conditions.
Eigenschaften
IUPAC Name |
1-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5,8H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFXQCOMXEVJI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223095.png)
![2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223103.png)
![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3223109.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B3223111.png)
![6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223113.png)
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3223120.png)
![4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride](/img/structure/B3223126.png)
![6-Benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223131.png)
![6-Ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223140.png)
![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3223152.png)



